2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride
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Overview
Description
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxadiazole or morpholine rings.
Scientific Research Applications
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as human carbonic anhydrase isoforms, which play a role in various physiological processes . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride
Uniqueness
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is unique due to its specific combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H10ClN3O2 |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-(1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-10-5(3-7-1)6-8-4-9-11-6;/h4-5,7H,1-3H2;1H |
InChI Key |
RKQRZNWNIRIAHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=NC=NO2.Cl |
Origin of Product |
United States |
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